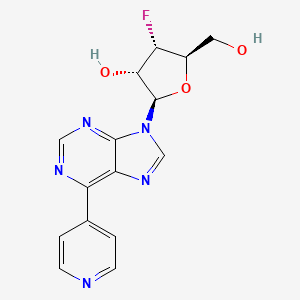
(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-pyridin-4-ylpurin-9-yl)oxolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-pyridin-4-ylpurin-9-yl)oxolan-3-ol is a synthetic nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These compounds are often used in medicinal chemistry for their potential therapeutic applications, particularly in antiviral and anticancer treatments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-pyridin-4-ylpurin-9-yl)oxolan-3-ol typically involves multiple steps, including the formation of the oxolane ring, the introduction of the fluorine atom, and the attachment of the purine base. Common reagents used in these reactions include fluorinating agents, protecting groups for hydroxyl functionalities, and coupling agents for attaching the purine base.
Industrial Production Methods
Industrial production of nucleoside analogs often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can undergo reduction reactions to modify the purine base or the oxolane ring.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution of the fluorine atom could result in various functionalized analogs.
科学的研究の応用
Chemistry
In chemistry, (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-pyridin-4-ylpurin-9-yl)oxolan-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a nucleoside analog. It can be incorporated into DNA or RNA, leading to the disruption of normal cellular processes. This property makes it a valuable tool for studying nucleic acid metabolism and function.
Medicine
In medicine, nucleoside analogs are often used as antiviral or anticancer agents. They can inhibit the replication of viruses or the proliferation of cancer cells by interfering with nucleic acid synthesis. This compound may have similar applications, although specific studies would be needed to confirm its efficacy and safety.
Industry
In the pharmaceutical industry, this compound could be used in the development of new drugs. Its unique structure and potential biological activity make it a candidate for further investigation and optimization.
作用機序
The mechanism of action of (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-pyridin-4-ylpurin-9-yl)oxolan-3-ol likely involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function, leading to the inhibition of viral replication or cancer cell proliferation. The specific molecular targets and pathways involved would depend on the exact structure and properties of the compound.
類似化合物との比較
Similar Compounds
Acyclovir: A nucleoside analog used as an antiviral agent.
Gemcitabine: A nucleoside analog used in cancer chemotherapy.
Fludarabine: A nucleoside analog used in the treatment of hematological malignancies.
Uniqueness
(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-pyridin-4-ylpurin-9-yl)oxolan-3-ol is unique due to the presence of the fluorine atom and the pyridinyl group attached to the purine base. These structural features may confer specific biological activities and properties that differentiate it from other nucleoside analogs.
特性
分子式 |
C15H14FN5O3 |
|---|---|
分子量 |
331.30 g/mol |
IUPAC名 |
(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-pyridin-4-ylpurin-9-yl)oxolan-3-ol |
InChI |
InChI=1S/C15H14FN5O3/c16-10-9(5-22)24-15(13(10)23)21-7-20-12-11(18-6-19-14(12)21)8-1-3-17-4-2-8/h1-4,6-7,9-10,13,15,22-23H,5H2/t9-,10-,13-,15-/m1/s1 |
InChIキー |
YEWNEVMIGIXNRM-HMYIPDOQSA-N |
異性体SMILES |
C1=CN=CC=C1C2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)F)O |
正規SMILES |
C1=CN=CC=C1C2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-chloropurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B15294523.png)

![3-Amino-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15294551.png)
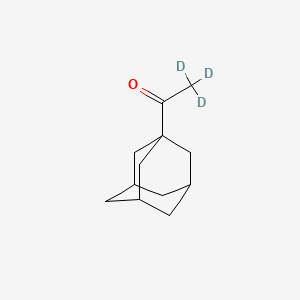
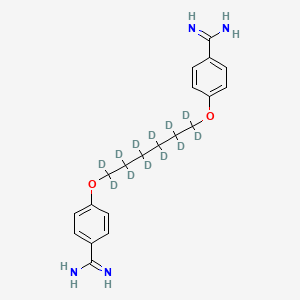
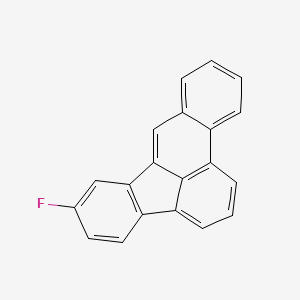
![1,2,3,4-Tetrahydro-2-[2-(4-hydroxyphenyl)-1-methylethyl]-4,6,8-isoquinolinetriol](/img/structure/B15294571.png)
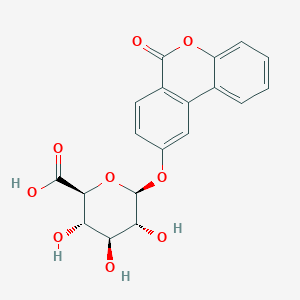
![3-[(Prop-2-en-1-yl)amino]propane-1,2-diol](/img/structure/B15294581.png)
![1',3'-Dihydrospiro[cyclopropane-1,2'-indene]-2-carboxylic acid](/img/structure/B15294590.png)
![4-[(2-isopropyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B15294599.png)
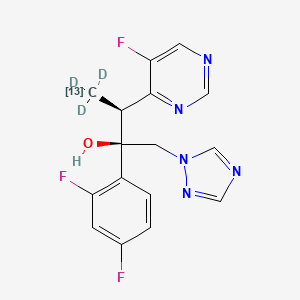
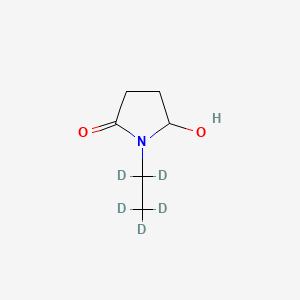
![Rifamycin, 3-[(2-methyl-2-phenylhydrazono)methyl]-](/img/structure/B15294619.png)
